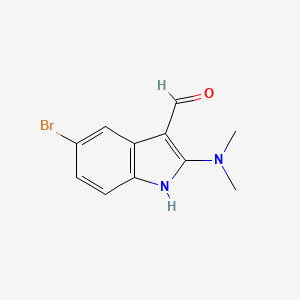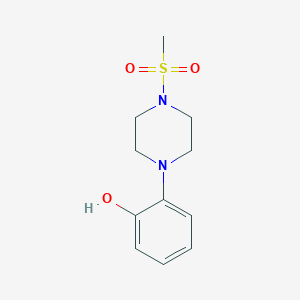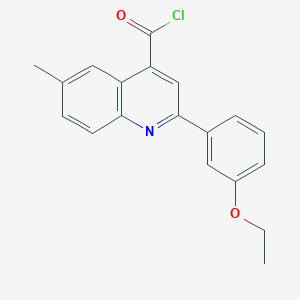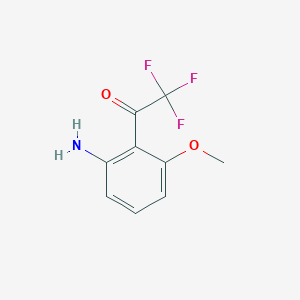![molecular formula C9H10O3S B1531180 2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}acetic acid CAS No. 1258639-48-3](/img/structure/B1531180.png)
2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}acetic acid
描述
2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}acetic acid is a heterocyclic compound that features a unique thieno[3,2-c]pyran ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both sulfur and oxygen in the ring structure imparts unique chemical properties that can be exploited in different chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}acetic acid typically involves the construction of the thieno[3,2-c]pyran ring system followed by the introduction of the acetic acid moiety. One common synthetic route involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,2-c]pyran core. Subsequent functionalization steps introduce the acetic acid group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
化学反应分析
Types of Reactions
2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}acetic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thieno ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under appropriate conditions to modify the oxidation state of the sulfur atom.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the ring system.
科学研究应用
2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}acetic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}acetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the thieno[3,2-c]pyran ring system allows for unique interactions with biological molecules, potentially leading to specific therapeutic effects.
相似化合物的比较
Similar Compounds
- Thieno[3,2-c]pyran-2-carboxylic acid
- Thieno[3,2-b]pyran-4-ylacetic acid
- Thieno[2,3-c]pyran-4-ylacetic acid
Comparison
Compared to similar compounds, 2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}acetic acid is unique due to the specific positioning of the acetic acid group and the particular arrangement of sulfur and oxygen atoms in the ring system. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
IUPAC Name |
2-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3S/c10-9(11)5-7-6-2-4-13-8(6)1-3-12-7/h2,4,7H,1,3,5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFDQXNKTGGIRFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C2=C1SC=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Bromo-2-[(2-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1531098.png)
amine](/img/structure/B1531099.png)

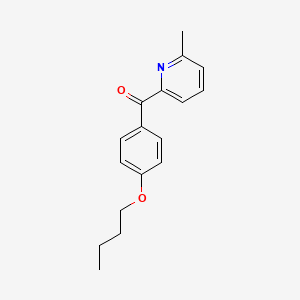
![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide](/img/structure/B1531110.png)
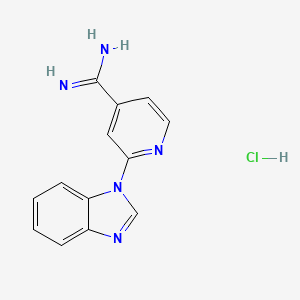
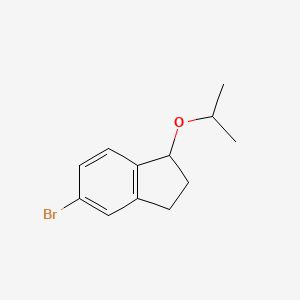
amine hydrochloride](/img/structure/B1531113.png)
![Methyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride](/img/structure/B1531114.png)
